Mercarbide

Description

Contextualization within Organomercury Chemistry

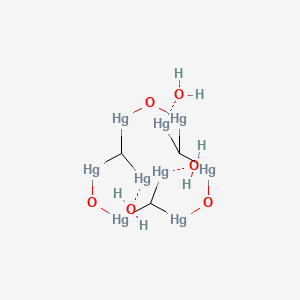

Organomercury compounds represent a significant class of organometallic chemistry, with their study dating back to some of the earliest explorations of metal-carbon bonds vdoc.pub. Mercarbide stands out within this class as a polymeric organomercury compound, characterized by a complex structure wiktionary.orguran.ua. Historically, mercarbides were defined as compounds where one or more methyl groups had their hydrogen atoms entirely replaced by three mercury atoms lodz.pl. More specifically, certain forms of mercarbide have been described as mercury derivatives of ethane (B1197151), where all hydrogen atoms of the ethane molecule are substituted by mercury atoms core.ac.ukarchive.org. This extensive mercuration results in a highly unusual and intricate molecular architecture, distinguishing mercarbide from simpler organomercury species.

Historical Perspectives on Mercarbide Studies

Early investigations into mercarbide date back to the late 19th and early 20th centuries, with notable contributions from researchers such as K.A. Hofmann lodz.plarchive.orgsciencemadness.org. These historical studies often focused on compounds like "ethane hexamercarbide," which was assigned the formula C2Hg6O4H2 lodz.plarchive.org. The synthesis typically involved heating yellow mercuric oxide, potassium hydroxide (B78521), and alcohol under reflux archive.orgarchive.org. A remarkable property noted in these early studies was mercarbide's exceptional stability. It demonstrated resistance to strong oxidizing agents such as permanganate, chromic acid, and hypochlorites, and even to aqua regia, provided the exposure was not excessively prolonged archive.orgsciencemadness.org. This unusual stability, attributed to the protective influence of the numerous mercury atoms surrounding the carbon centers, set mercarbide apart from many other known mercury derivatives archive.orgsciencemadness.org. However, early literature in this field often contained discrepancies in structural elucidation, highlighting the need for modern analytical techniques to fully characterize these complex compounds vdoc.pub.

Current Research Landscape and Academic Significance of Mercarbide

In contemporary research, mercarbide continues to attract academic interest, particularly concerning its unique chemical properties and potential applications. Modern studies have characterized mercarbide as a solid base exhibiting anion exchange properties core.ac.uk. Its composition has been analytically confirmed, aligning with formulas such as CHg4O22 core.ac.uk.

The composition of mercarbide, as determined by elemental analysis, shows good agreement with the formula CHg4O22 core.ac.uk.

| Element | Found, % | Calculated for CHg4O22, % |

| C | 2.0 | 2.1 |

| Hg | 82.0 | 82.2 |

| O | 13.0 | 13.1 |

| H | 0.9 | 0.9 |

A significant area of current investigation revolves around mercarbide's utility as a heterogeneous catalyst. It has been identified as an effective basic heterogeneous catalyst for processes in organic and petrochemical synthesis, notably for alcohol ethoxylation core.ac.uksciencepublishinggroup.com. This application is particularly noteworthy because, despite containing mercury, mercarbide is considered a relatively innocuous catalyst for "green chemistry" processes. This is due to the absence of protons in its structure, which prevents the formation of highly toxic methylmercury (B97897) species core.ac.uk. Researchers, including A.E. Kapustin and E.O. Butenko, have published on mercarbide's role as an unusual organomercury polymer and its catalytic activity uran.uacore.ac.uksciencepublishinggroup.com. Its layered polymeric structure, featuring trimercurated oxonic ions, contributes to its catalytic properties, with basic sites located within its interlayer spaces core.ac.uk. Studies on its basicity reveal varying concentrations of basic sites depending on the alcohol used in determination core.ac.uk.

The basicity of mercarbide, measured by the concentration of basic sites, varies with the type of alcohol used in the determination core.ac.uk.

| Alcohol | Concentration of basic sites, meq/g |

| Methanol (B129727) | 1.5 |

| Ethanol (B145695) | 1.1 |

| Propanol | 0.8 |

| Butanol | 0.5 |

This ongoing research underscores mercarbide's academic significance as a distinctive organomercury compound with potential for specialized catalytic applications, challenging conventional perceptions of mercury-containing materials.

Properties

CAS No. |

41451-78-9 |

|---|---|

Molecular Formula |

C3H9Hg9O6 |

Molecular Weight |

1946.4 g/mol |

IUPAC Name |

(7,11-dimercurio-1,5,9-trioxa-2,4,6,8,10,12-hexamercuracyclododec-3-yl)mercury;trihydrate |

InChI |

InChI=1S/3CH.9Hg.3H2O.3O/h3*1H;;;;;;;;;;3*1H2;;; |

InChI Key |

WYSHQKAYRLTDDV-UHFFFAOYSA-N |

SMILES |

C1([Hg]O[Hg]C([Hg]O[Hg]C([Hg]O[Hg]1)[Hg])[Hg])[Hg].O.O.O |

Canonical SMILES |

C1([Hg]O[Hg]C([Hg]O[Hg]C([Hg]O[Hg]1)[Hg])[Hg])[Hg].O.O.O |

Synonyms |

Mercarbide |

Origin of Product |

United States |

Nomenclature and Structural Elucidation of Mercarbide Systems

Systematic Nomenclature and IUPAC Considerations for Mercarbide

The systematic nomenclature for mercarbide reflects its intricate structure, often leading to lengthy and complex names. The International Union of Pure and Applied Chemistry (IUPAC) aims to provide unambiguous names from which a chemical formula can be determined. epitoanyag.org.hu For mercarbide, one computed IUPAC name is "(7,11-dimercurio-1,5,9-trioxa-2,4,6,8,10,12-hexamercuracyclododec-3-yl)mercury;trihydrate". researchgate.net Another systematic descriptor is "Mercury, trihydroxytri-μ3-methylidynetri-μ-oxonona-". researchgate.netsfu-kras.ru

The common name "Mercarbide" is widely used, researchgate.netorcid.org and it has also been historically referred to as "Hofmann's base". researchgate.net The term "mercarbide" generally refers to compounds where all hydrogen atoms of a methyl group are replaced by mercury. sciencepublishinggroup.com The complexity of its structure, involving multiple mercury, carbon, oxygen, and hydroxyl groups, presents a significant challenge in deriving a concise yet precise IUPAC name that fully encapsulates its polymeric and organometallic nature.

Challenges in Defining the Precise Molecular Formulae of Mercarbide

Defining the precise molecular formula of mercarbide presents a notable challenge, as various sources provide differing compositions, highlighting the complexity and potential variability in its synthesis or characterization. For instance, one prominent research paper describes mercarbide with the formula CHg4O22. core.ac.uk In contrast, PubChem lists the molecular formula C3H9Hg9O6 for Mercarbide (CID 16684709). researchgate.net Further discrepancies exist with other databases, where C3H6Hg9O6 is also cited as a molecular formula for mercarbide. Additionally, another source suggests CH6Hg4O5 or CHg4O(OH)2 * 2H2O as a structural formula. researchgate.net Early literature also mentions "Ethane hexamer carbide, C2Hg6O2(OH)2". sciencepublishinggroup.com

This divergence in reported molecular formulae underscores the difficulty in precisely defining the exact stoichiometry of mercarbide systems, which may arise from their polymeric nature, hydration states, or the specific synthetic pathways employed.

Theoretical Structural Models and Isomeric Considerations for Mercarbide

Mercarbide is understood to possess a complex polymeric structure, which contributes to its unique properties and stability. core.ac.uk Theoretical models suggest that mercarbide exists as a solid base with a polymeric matrix, where positive charges are localized on mercury atoms and negative charges reside on hydroxyl ions. core.ac.uk

Research indicates that mercarbide has a layered structure. core.ac.uk Specifically, the polymeric trimercurated oxonic ion, [OHg3CCHO]+, is believed to form two distinct structural arrangements: one with a pillared configuration and another composed of polymeric planes. core.ac.uk The most reliable structural representation is considered to be a polymer containing both trimercurated and monomercurated oxonic ions, with a proposed formula CHg4O(OH2)2. core.ac.uk The basic sites of the Brønsted type are located within the interlayered spaces of this polymeric structure. core.ac.uk

Historically, mercarbide has also been considered a dehydration product of a substance featuring six -HgOH groups attached to two carbon atoms. This perspective highlights the potential for various forms and derivatives, such as the compound C2Hg6Cl2 formed upon treatment with hydrochloric acid. These structural complexities and the presence of different mercurated oxonic ions suggest the possibility of various isomeric forms, although detailed isomeric considerations are not extensively documented beyond the general polymeric descriptions.

Methodologies for Structural Characterization of Mercarbide and its Derivatives

The elucidation of mercarbide's complex structure relies on a combination of advanced analytical techniques. These methodologies provide insights into its atomic arrangement, bonding, and macroscopic morphology.

Spectroscopic Techniques in Mercarbide Structural Assignment

Spectroscopic methods are crucial for understanding the chemical bonds and functional groups within mercarbide. Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for the characterization of such compounds. FTIR spectroscopy is particularly useful for identifying surface basic sites by observing the vibrational perturbations that occur when probe molecules adsorb onto the solid surface. NMR spectroscopy, including 1H NMR, provides detailed information about the chemical environment of hydrogen atoms and can be used to characterize the structure of organic components within complex systems like mercarbide. Raman spectroscopy can also be applied to investigate surface basicity.

Diffraction Methods for Crystalline Mercarbide Analysis

Diffraction techniques, especially X-ray diffraction (XRD), are indispensable for determining the crystalline structure of mercarbide and its derivatives. Powder X-ray diffraction (PXRD) analysis can clarify the material's crystal form and composition. X-ray scattering interference, a related technique, has been utilized with mercarbide clusters (containing four mercury atoms) as probes to measure distances within biological macromolecules, demonstrating its utility in structural analysis at the atomic level. This technique provides model-independent probability distributions for distances between probe centers-of-mass, offering valuable insights into structural arrangements.

Advanced Microscopic Approaches for Mercarbide Morphology

Advanced microscopic techniques allow for the visualization and characterization of mercarbide's morphology at various scales. Scanning Electron Microscopy (SEM) is widely used to examine the micromorphology and surface characteristics of materials, including mercury-containing compounds. SEM can provide high-resolution images that reveal the material's surface topography and particle distribution. Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the characterization of internal structures and morphology at nanometric and atomic scales. Atomic Force Microscopy (AFM) is another powerful tool for studying surface topography and morphology, capable of providing atomic-resolution images and insights into surface roughness and grain size. These microscopic approaches are essential for understanding how the physical structure of mercarbide influences its properties, such as its catalytic activity which is affected by its porous and layered nature. core.ac.uk

Synthesis Pathways and Mechanistic Investigations of Mercarbide Formation

Overview of Synthetic Strategies for Mercarbide and Related Complexes

The primary synthetic route for mercarbide involves a precipitation method utilizing mercury oxide (specifically yellow mercury oxide) and an alcohol, typically ethanol (B145695), in the presence of a strong base such as potassium hydroxide (B78521) core.ac.ukcyberleninka.ru. A typical laboratory synthesis involves combining 300 ml of ethanol, 150 g of yellow mercury oxide, and 30 g of potassium hydroxide in a 500 ml glass reactor. The reaction mixture is then heated to 363 K (90 °C) core.ac.ukcyberleninka.ru.

A crucial aspect of this synthesis is the exclusion of light. The reactor is often painted black to prevent the formation of metallic mercury, which can occur under exposure to sunlight and reduce the yield of the desired mercarbide core.ac.ukcyberleninka.ru.

Beyond ethanol, mercarbide can also be prepared from a range of other organic precursors, including acetaldehyde, propyl alcohol, allyl alcohol, amyl alcohol, cellulose, and starch. However, certain simpler alcohols and aldehydes, such as methyl alcohol and formaldehyde, are reported not to yield mercarbide under similar conditions mdpi.com. Structurally, mercarbide is described as having a layered polymeric matrix with positive charges localized on mercury atoms and negative hydroxyl ions in the interlayered space core.ac.uk. Some literature suggests it can be viewed as a dehydration product of a substance containing six -HgOH groups attached to two carbon atoms nih.gov.

Examination of Reaction Mechanisms in Mercarbide Synthesis

The precise, step-by-step mechanistic pathway for the formation of mercarbide from mercury oxide and alcohols is complex and not extensively detailed in the readily available literature. Historically, the mercuration of ethanol and other alcohols with mercuric oxide and sodium hydroxide was noted to yield "mercarbide," which was initially suggested to be a hexamercurated ethane (B1197151) derivative but later proposed as a derivative of tetramercuriomethane vdoc.pub. This suggests a multi-step process involving the incorporation of mercury into the organic substrate, likely through a series of mercuration and condensation reactions. The formation of a highly substituted carbon-mercury framework implies significant reorganization and bond formation, potentially involving intermediates with multiple mercury-oxygen and mercury-carbon bonds.

Control Factors in Mercarbide Synthetic Yield and Purity

Optimizing the synthesis of mercarbide, like any chemical compound, relies on controlling various factors that influence both the reaction yield and the purity of the final product.

Key Control Factors:

Temperature: The reaction temperature of 363 K (90 °C) is critical for the precipitation method core.ac.ukcyberleninka.ru. Temperature influences reaction rates and can affect the formation of by-products, thus impacting purity Current time information in Bangalore, IN..

Light Exclusion: As noted, preventing exposure to sunlight is essential to avoid the undesired reduction of mercury oxide to metallic mercury, which would significantly decrease the yield of mercarbide core.ac.ukcyberleninka.ru.

Reactant Purity and Concentration: The purity of starting materials, such as mercury oxide and the chosen alcohol, directly affects the purity of the final product core.ac.uk. The specific concentrations of reactants (e.g., 150 g yellow mercury oxide, 30 g potassium hydroxide per 300 ml ethanol) are optimized for the precipitation process and influence the reaction equilibrium and rate core.ac.ukcyberleninka.ruCurrent time information in Bangalore, IN..

Presence of Base: Potassium hydroxide acts as a base in the synthesis, facilitating the reaction. The basic conditions are integral to the precipitation method core.ac.ukcyberleninka.ru.

Purification Techniques: While specific purification techniques for mercarbide are not detailed in the provided sources, the use of "well-defined mercarbide materials" in catalytic studies implies that purification to achieve a high degree of purity is feasible and necessary for its applications core.ac.uk. General methods for purifying organic compounds, such as distillation, recrystallization, and chromatography, are common in chemical synthesis to enhance product purity Current time information in Bangalore, IN..

Derivatization and Functionalization of the Mercarbide Core

Mercarbide is known for its remarkable chemical stability. It exhibits high resistance to degradation, showing no visible changes even after prolonged heating in strong acids like nitric acid (HNO3) and hydrochloric acid (HCl), and remaining stable in the presence of other acids, bases, oxidizing agents, and reducing agents core.ac.ukcyberleninka.ru. This inherent stability suggests that direct functionalization of the core structure is challenging due to its inertness.

Despite its general inertness, mercarbide can undergo certain chemical modifications:

Salt Formation: Mercarbide reacts with acids to form stable salts mdpi.com. This indicates that while the core may be robust, its basic properties allow for acid-base reactions leading to salt derivatives.

Reaction with Hydrochloric Acid: Treatment of mercarbide (or a related precursor) with hydrochloric acid has been reported to yield a substance with the formula C2Hg5Cl nih.gov. This suggests a specific reaction pathway that incorporates chloride into the mercurated structure.

Formation of Related Mercury Compounds: Other mercury-containing compounds, such as C3Hg3H5O(NO3)2, can be synthesized from precursors like acetone (B3395972) and acid mercuric nitrate (B79036) solution. Further treatment of C3Hg3H5O(NO3)2 with sodium hydroxide yields an explosive compound, C3Hg3H7O3 mdpi.com. While these are not direct derivatizations of the core mercarbide structure as defined by CHg4O22, they illustrate the complex chemistry of highly mercurated organic species and potential pathways for forming related complexes.

The stability and unique properties of mercarbide, including its basic and anion exchange characteristics, make it a subject of ongoing scientific interest, particularly in its role as a catalyst where its surface properties are exploited rather than direct chemical modification of its core core.ac.ukcyberleninka.ru.

Reactivity Profiles and Reaction Mechanisms of Mercarbide

Investigation of the Reactivity of Mercarbide with Inorganic Reagents

Detailed investigations into the reactivity of mercarbide with a range of inorganic reagents have revealed a compound with remarkable stability. However, specific reactions with acids and alkali halides have been noted, suggesting a nuanced reactivity profile.

Long-term heating of mercarbide in a mixture of nitric acid (HNO₃) and hydrochloric acid (HCl) results in no discernible changes to its structure. This profound resistance to strong, oxidizing acids is a key characteristic of the compound. While mercarbide is noted to react with dilute sulfuric acid (H₂SO₄) and hydrohalic acids (HX, where X = Cl, Br), specific quantitative data on reaction kinetics and product yields are not extensively documented in readily available literature.

When immersed in aqueous solutions of alkali halides, mercarbide undergoes a transformation to its corresponding halide derivatives. This reaction indicates an exchange of the hydroxide (B78521) ions in the mercarbide structure with halide ions from the solution.

Table 1: Reactivity of Mercarbide with Selected Inorganic Reagents

| Reagent | Observed Reactivity |

| Nitric Acid / Hydrochloric Acid (conc.) | No visible change upon prolonged heating. |

| Sulfuric Acid (dil.) | Reaction occurs to form the sulfate (B86663) derivative. |

| Hydrohalic Acids (dil. HX) | Reacts to yield halide derivatives. |

| Alkali Halide Solutions | Complete conversion to its halide form. |

Exploration of Organometallic Reactions Involving Mercarbide

The exploration of organometallic reactions involving mercarbide is a field that remains largely uncharted in publicly accessible scientific literature. While mercarbide is itself an organometallic compound due to the direct mercury-carbon bonds, its interactions and reactions with other organometallic species have not been a significant focus of reported research. The inherent stability of the mercarbide structure may contribute to its limited reactivity in typical organometallic transformations. Further research is required to elucidate any potential catalytic or synthetic applications of mercarbide in the broader context of organometallic chemistry.

Mechanistic Studies of Transformation Processes in Mercarbide Chemistry

The most well-documented mechanistic study involving mercarbide is its application as a catalyst in the ethoxylation of alcohols. In this process, mercarbide's basic sites play a crucial role. The proposed mechanism for this catalytic reaction is as follows:

Activation of Ethylene (B1197577) Oxide: The reaction initiates with the activation of the ethylene oxide ring through the formation of a hydrogen bond.

Nucleophilic Attack: The activated carbon-oxygen bond of the ethylene oxide is then opened by a nucleophilic attack from a surface alkoxide (OR') group on the mercarbide catalyst.

An alternative two-step mechanism has also been considered, which is dependent on the concentration and acidity of the alcohol. Due to the equilibrium being influenced by these factors, and most alcohols (with the exception of methanol) being less acidic than water, the reaction pathway can vary. A three-molecular transition state has also been proposed for the interaction of the alcohol reactant with ethylene oxide in the presence of the solid base catalyst.

Stability Studies of Mercarbide under Varied Chemical Conditions

Mercarbide is characterized by its exceptional stability across a wide range of chemical environments. This stability is one of its most scientifically intriguing properties.

The compound remains unchanged in the presence of both acids and bases. Furthermore, it exhibits significant stability towards both oxidizing and reducing agents. This high degree of stability makes it a robust material in various chemical processes. While its qualitative stability is well-noted, comprehensive quantitative stability studies providing detailed degradation kinetics and stability constants under a broad spectrum of temperatures, pH levels, and solvent conditions are not extensively available. Such studies would be invaluable in further understanding the compound's resilience and potential applications in harsh chemical environments.

Table 2: Summary of Mercarbide Stability

| Condition | Stability |

| Acidic Media | Highly Stable |

| Basic Media | Highly Stable |

| Oxidizing Agents | Stable |

| Reducing Agents | Stable |

Catalytic Science and Applications of Mercarbide in Chemical Transformations

Mercarbide as a Heterogeneous Catalytic Material

Mercarbide serves as an excellent basic heterogeneous catalyst for processes in organic and petrochemical synthesis core.ac.uk. Its structure, which includes a polymeric matrix and a layered arrangement, contributes to its catalytic efficacy core.ac.uk. The compound exhibits both basic and anion exchange properties and demonstrates exceptional stability, remaining unchanged in the presence of acids and bases, and resisting oxidizing and reducing agents, even under prolonged heating in strong acids like HNO3/HCl core.ac.uk. The porous nature of mercarbide catalysts is advantageous, as it can lead to a narrower distribution of products in reactions compared to homogeneous catalysts due to diffusion limitations for larger molecules within its pores core.ac.uk.

Mechanistic Aspects of Mercarbide-Catalyzed Reactions

The catalytic action of mercarbide is governed by specific surface reaction schemes and the interplay of its acidic and basic sites.

Surface Reaction Schemes on Mercarbide Catalysts

In mercarbide-catalyzed reactions, such as alcohol ethoxylation, the process occurs within the kinetic regime core.ac.uk. The mechanism involves the adsorption of relatively basic reactants, including ethylene (B1197577) oxide, alcohols, and ethoxylates, onto the relatively acidic sites present on the mercarbide surface core.ac.ukcyberleninka.rusfu-kras.ru. The interaction between the alcohol reactant and ethylene oxide proceeds through a three-molecular transition state core.ac.uk. During this process, the ethylene oxide ring is activated through hydrogen bonding, and the activated carbon-oxygen bond subsequently undergoes cleavage via a nucleophilic attack by the surface alkoxide (OR') core.ac.uk. A notable characteristic of this mechanism is the observed decrease in the ethoxylation rate with each successive insertion of an ethylene oxide unit core.ac.ukcyberleninka.rusfu-kras.ru. This reduction is attributed to a diminishing number of ethylene oxide molecules adsorbed in proximity to the growing point of the alcohol ethoxylates core.ac.ukcyberleninka.rusfu-kras.ru. The variation in ethylene oxide insertion rates, influenced by the number of oxyethylene units in the ethoxylate products, results in a peaked distribution of the products core.ac.ukcyberleninka.rusfu-kras.ru. Furthermore, the constrained nature of the reaction within the inner space of the mercarbide catalysts contributes to the narrow distribution of the oxyethylene units in the final products core.ac.ukcyberleninka.ru.

Role of Acidic Sites in Mercarbide Catalysis

Mercarbide possesses both acidic and basic sites that are crucial for its catalytic activity. While basic reactants adsorb on the relatively acidic sites of the surface core.ac.ukcyberleninka.rusfu-kras.ru, the catalyst also features Brønsted basic sites located within its interlayered spaces core.ac.uk. Quantitative analysis of these basic sites has been performed using Hammett titration, revealing concentrations of 1.5 meq/g when bromthymol blue (pKa = 7.2) was used as an indicator, and 0.8 meq/g with 4-chlorine-2-nitroaniline (pKa = 17.2) core.ac.uk. Titration with sulfuric and hydrochloric acids also determined the exchange capacity to be in the range of 1.35–1.37 meq/g core.ac.uk. Research indicates that the basic sites of mercarbide can be inhibited by hydrocarbon radicals, with approximately three -CH2- groups in the hydrocarbon radical being required to prohibit each basic site core.ac.uk.

Scope and Selectivity in Mercarbide-Mediated Catalytic Processes

Mercarbide demonstrates specific scope and selectivity in its catalytic applications, particularly in alcohol ethoxylation.

Catalytic Activity of Mercarbide in Alcohol Ethoxylation

Mercarbide has been extensively studied for its catalytic performance in the ethoxylation of various alcohols, including methanol (B129727) and 1-heptanol (B7768884) core.ac.ukcyberleninka.rusfu-kras.ruproquest.com. It exhibits significant activity, particularly for the narrow-range ethoxylation of 1-heptanol core.ac.ukcyberleninka.rusfu-kras.ruproquest.com. The ability of mercarbide to yield a narrow distribution of ethoxylation units in the products is a key advantage, attributed to the constrained reaction environment within the catalyst core.ac.ukcyberleninka.rusfu-kras.ruproquest.com. Kinetic studies have shown that the reaction rate is first order with respect to the concentrations of ethylene oxide, mercarbide, and the alcohol substrate core.ac.uk. The use of mercarbide as a heterogeneous catalyst allows for diminished distribution coefficients in alcohol ethoxylation compared to homogeneous basic catalysts, primarily due to its porous structure which can limit the diffusion of larger molecular weight products core.ac.uk.

Influence of Substrate Structure on Mercarbide Catalytic Performance

The structure of the substrate significantly influences the catalytic performance of mercarbide. A notable difference in activity is observed between methanol and 1-heptanol ethoxylation, with mercarbide showing high activity for 1-heptanol but not for methanol core.ac.ukcyberleninka.ru. This difference in activity for methanol ethoxylation may be linked to the number of active sites available at a "closed distance" core.ac.uk. Conversely, the relatively small activity difference observed for heptanol (B41253) ethoxylation could be correlated with the blocking of active sites by the longer ethoxylated radicals core.ac.ukcyberleninka.ru. Spatial considerations, such as difficulties in the penetration of alcohol molecules into the catalyst pores, also play a role in the reaction efficiency core.ac.uk. Furthermore, experimental findings from the determination of basic sites using alcoholates of varying alcohols suggest that an increase of approximately three -CH2- groups in the hydrocarbon radical is required to prohibit each basic site, highlighting the impact of substrate size on active site accessibility and catalytic performance core.ac.uk.

Regeneration and Deactivation Studies of Mercarbide Catalysts

Detailed research findings specifically on the regeneration and deactivation studies of Mercarbide (PubChem CID 16684709) catalysts are not extensively documented in mainstream chemical literature. ontosight.ai While Mercarbide has been identified as functioning as a catalyst in ethoxylation reactions wiktionary.org, comprehensive studies outlining its specific deactivation mechanisms, rates, or regeneration protocols are scarce.

However, insights into the general challenges and mechanisms associated with the deactivation and regeneration of other mercury-based catalysts, such as mercury(II) chloride (HgCl₂), which are widely used in industrial processes like acetylene (B1199291) hydrochlorination, can provide a broader context. It is crucial to note that these general mechanisms are not directly confirmed for Mercarbide (PubChem CID 16684709) due to the limited specific information available for this compound.

General Deactivation Mechanisms in Mercury-Based Catalysts: Catalyst deactivation is a common issue in industrial processes, broadly categorized into poisoning, fouling, thermal degradation, and chemical degradation. scispace.comnumberanalytics.com For mercury-based catalysts, several key mechanisms contribute to their deactivation:

Volatilization and Sublimation: Mercury compounds, particularly HgCl₂, are prone to volatilization and sublimation at the high temperatures typically employed in industrial reactions (e.g., 170–220 °C for acetylene hydrochlorination). semanticscholar.orgrsc.org This physical loss of the active mercury component from the catalyst support leads to a reduction in catalytic activity and poses significant environmental concerns due to mercury emissions. semanticscholar.orgrsc.orgminamataconvention.org

Reduction of Active Species: The active mercury species (e.g., Hg²⁺ or Hg⁺) can be reduced to metallic mercury (Hg⁰), which often has lower or no catalytic activity. researchgate.netasoshiranui.net This reduction can occur due to the reaction environment or the presence of impurities. For instance, in acetylene hydration, the reduction of mercuric salts to metallic mercury is a known deactivation pathway. asoshiranui.net

Fouling/Coking: The formation and deposition of carbonaceous residues (coke) or polymeric compounds on the catalyst surface can block active sites, preventing reactants from accessing them and leading to deactivation. rsc.orgacs.orgepa.govdicp.ac.cn This is particularly prevalent in reactions involving hydrocarbons like acetylene.

Poisoning by Impurities: Impurities in the feedstock, such as sulfur, phosphorus, or other heavy metals, can irreversibly adsorb onto the catalyst's active sites, leading to poisoning and a decrease in catalytic efficiency. numberanalytics.comepa.govresearchgate.netunicatcatalyst.com

General Regeneration Strategies for Mercury-Based Catalysts: While specific regeneration methods for Mercarbide are not documented, general strategies for other mercury-based catalysts often aim to reverse the deactivation mechanisms:

Treatment with Oxidizing Agents or Acids: For catalysts deactivated by reduction to metallic mercury, treatment with oxidizing agents or acids (e.g., anhydrous high-purity hydrogen chloride) can re-oxidize the mercury to its active ionic state, thereby restoring catalytic activity. google.comgychbjb.com Studies on low-mercury catalysts for PVC synthesis have shown that treatment with HCl can restore acetylene conversion to high levels. gychbjb.com

Thermal Treatment/Oxidative Regeneration: In cases of coking or fouling, controlled thermal treatment in the presence of an oxidizing atmosphere (e.g., air) can burn off carbonaceous deposits, regenerating the catalyst surface. However, this must be carefully controlled to avoid sintering or further volatilization of the mercury.

Optimization of Support and Promoters: Research has shown that modifying the catalyst support, such as activated carbon, with specific surface oxygen groups and defective edge sites can significantly increase the binding energy of mercury compounds (e.g., HgCl₂), thereby enhancing thermal stability and prolonging catalyst lifetime. epa.govcjcatal.com

Data on General Mercury Catalyst Stability: The stability of mercury-based catalysts is a critical factor in their industrial application. For example, in acetylene hydrochlorination, traditional mercury catalysts have a limited lifetime due to mercury loss. semanticscholar.orgrsc.org

| Catalyst Type | Application | Typical Lifetime / Durability | Mercury Loss / Deactivation Factor | Reference |

| Typical Hg-based | Acetylene Hydrochlorination | 6-8 months | Up to 30% loss over lifecycle | minamataconvention.org |

| Low-mercury catalyst | Acetylene Hydrochlorination | >10,000 hours | Improved stability | epa.govcjcatal.com |

| HgCl₂ on activated carbon | Acetylene Hydrochlorination | Correlated to HgCl₂ loading | Volatilization, sublimation | semanticscholar.org |

Note: The data presented in this table pertains to general mercury-based catalysts, predominantly HgCl₂, and is not specific to Mercarbide (PubChem CID 16684709) due to the lack of available specific data for the latter.

Further dedicated research is needed to understand the specific regeneration and deactivation characteristics of Mercarbide (PubChem CID 16684709) to optimize its performance and extend its catalytic lifespan in ethoxylation or other potential applications.

Theoretical and Computational Approaches to Mercarbide Chemistry

Quantum Chemical Calculations for Mercarbide Electronic Structure

Quantum chemical calculations, including methods such as Density Functional Theory (DFT) and ab initio approaches, are indispensable for elucidating the electronic structure of molecules nih.govarxiv.orgarxiv.orgwordpress.comgithub.io. For Mercarbide, these calculations could offer critical insights into the nature of its chemical bonding, charge distribution, and energy levels. Given its complex structure involving multiple mercury atoms and its polymeric nature, understanding the electronic interactions within the Hg-C and Hg-O bonds is paramount.

Such calculations could determine:

Charge Distribution: The localization of positive charges on mercury atoms, as suggested by its basic and anion exchange properties, could be quantified, providing a deeper understanding of its active sites core.ac.uk.

Electronic Density of States: Analysis of the electronic density of states could reveal the metallic or insulating character of Mercarbide and the contributions of different atomic orbitals to its electronic properties.

Vibrational Frequencies: Prediction of vibrational spectra (e.g., IR and Raman) could aid in experimental characterization and confirmation of its structure.

Challenges in applying quantum chemical methods to Mercarbide would include the significant computational cost associated with large, heavy-atom systems, particularly the need to account for relativistic effects due to the presence of mercury arxiv.org. Despite these challenges, such calculations are fundamental for a comprehensive understanding of Mercarbide's intrinsic electronic properties.

Molecular Dynamics Simulations of Mercarbide Systems

Molecular Dynamics (MD) simulations track the physical movements of atoms and molecules over time, providing a dynamic view of a system's evolution nih.govyoutube.comnih.govyoutube.com. For Mercarbide, particularly in its role as a heterogeneous catalyst with a layered and porous structure, MD simulations could offer invaluable insights into its dynamic behavior and interactions with other molecules core.ac.ukcyberleninka.ru.

Potential applications of MD simulations for Mercarbide systems include:

Structural Dynamics: Investigating the flexibility and stability of its polymeric and layered structure under varying conditions (e.g., temperature, presence of solvent).

Adsorption and Diffusion: Simulating the adsorption of reactant molecules, such as alcohols and ethylene (B1197577) oxide, onto the Mercarbide surface and their diffusion within its porous matrix. This could explain the observed narrow distribution of ethoxylation products, attributed to constrained reactions within the catalyst's inner space core.ac.ukcyberleninka.ru.

Interaction with Solvents: Understanding how Mercarbide interacts with different solvents, which is relevant for its synthesis and potential applications.

Active Site Accessibility: Visualizing how the basic sites, particularly those in the interlayered space, become accessible to reactants core.ac.ukcyberleninka.ru.

Developing accurate force fields for complex organomercury compounds like Mercarbide would be a prerequisite for reliable MD simulations. Tools like LAMMPS or MDAnalysis could be used for such simulations youtube.comlammps.org.

Predictive Modeling of Mercarbide Reactivity and Stability

Predictive modeling employs computational techniques, often combined with machine learning, to forecast the chemical reactivity and stability of compounds osti.govresearchgate.netnih.govnih.govactian.com. Mercarbide is noted for its exceptional stability towards various chemical agents and its catalytic activity core.ac.ukcyberleninka.ru. Predictive models could quantitatively assess and optimize these properties.

Key areas for predictive modeling of Mercarbide:

Stability Prediction: Developing models to predict Mercarbide's long-term stability under extreme conditions (e.g., high temperatures, strong acidic/basic environments) by analyzing its molecular and electronic structure osti.govnih.gov.

Catalytic Reactivity: Predicting the efficiency and selectivity of Mercarbide as a catalyst for specific reactions, such as alcohol ethoxylation core.ac.ukcyberleninka.ru. This could involve modeling reaction pathways, transition states, and activation energies on its surface.

Structure-Activity Relationships (SAR): Establishing SARs that link specific structural features of Mercarbide (or its derivatives) to its observed catalytic performance or stability. This could guide the rational design of improved catalysts.

Reaction Mechanism Elucidation: Using computational methods to propose and validate surface reaction schemes, such as those proposed for alcohol ethoxylation, by calculating energy profiles of elementary steps core.ac.uknih.gov.

Such models could leverage quantum mechanical descriptors and experimental data to build robust predictive frameworks, potentially accelerating the discovery of new applications or modifications for Mercarbide researchgate.netnih.gov.

Computational Design of Novel Mercarbide-Based Materials

Computational material design involves using computational methods to analyze, simulate, and optimize materials during the design process, often employing inverse design techniques researchgate.netresearchgate.netmdpi.comdokumen.pub. Given Mercarbide's unique combination of stability, basicity, and anion exchange properties, computational approaches could be instrumental in designing novel materials incorporating or inspired by its structure.

Applications in computational design for Mercarbide-based materials include:

Tailoring Catalytic Properties: Computationally designing Mercarbide derivatives or composite materials with enhanced catalytic activity, selectivity, or recyclability for specific industrial processes. This could involve modifying its porous structure or surface chemistry core.ac.ukcyberleninka.ru.

Ion-Exchange Resins: Designing new ion-exchange materials based on Mercarbide's anion-exchange properties, potentially with improved selectivity for specific ions or increased capacity annualreviews.org.

Functional Materials: Exploring the incorporation of Mercarbide motifs into new functional materials with tailored electronic, optical, or sensing properties, leveraging its heavy-atom composition.

Structure-Property Optimization: Using optimization algorithms to identify optimal structural configurations or compositions that maximize desired properties, such as thermal stability or specific binding affinities.

This approach allows for the virtual screening of numerous hypothetical structures, reducing the need for extensive experimental trial-and-error and accelerating the discovery of materials with predefined properties mdpi.comdokumen.pub.

Advanced Analytical Methodologies for Mercarbide Characterization and Quantification

Elemental Composition Analysis of Mercarbide

Determining the exact elemental composition of Mercarbide is foundational to understanding its chemical identity and verifying its synthesis. Mercarbide has been described with various formulas, including CHg4O22 core.ac.uk and C3H9Hg9O6 nih.gov. Studies have confirmed the elemental composition's good accordance with the formula CHg4O22 core.ac.uk.

Techniques commonly employed for elemental analysis of compounds like Mercarbide, particularly those containing heavy metals, include:

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This highly sensitive technique is capable of detecting trace amounts of heavy metals, such as mercury, down to nanograms per liter levels. It involves ionizing the sample in a high-frequency electromagnetic argon gas field and then measuring the isotopes of the released atomic constituents analytik-jena.commeasurlabs.com.

Atomic Absorption Spectroscopy (AAS): AAS is a straightforward method for quantifying specific metals, including mercury, by measuring the absorption of light at a characteristic wavelength by ground-state atoms in a vaporized sample measurlabs.comshimadzu-webapp.eu.

Atomic Fluorescence Spectrometry (AFS) / Cold Vapor Atomic Absorption Spectrometry (CV-AAS): These methods are particularly advantageous for mercury analysis due to their high sensitivity and fewer interferences compared to AAS analytik-jena.com.

Combustion Analysis: For the organic components (carbon, hydrogen, oxygen), combustion analysis can be employed to determine their bulk composition measurlabs.comwarwick.ac.uk.

Energy Dispersive X-ray Spectroscopy (EDS): Often coupled with Scanning Electron Microscopy (SEM), EDS provides qualitative and semi-quantitative elemental analysis by detecting characteristic X-rays emitted from the sample, offering insights into the elemental distribution within Mercarbide materials mdpi.com.

Advanced Chromatographic Techniques for Mercarbide Separation and Analysis

While direct chromatographic separation of Mercarbide as a stable, polymeric solid might be challenging, advanced chromatographic techniques are invaluable for separating its precursors, degradation products, or for analyzing mixtures where Mercarbide acts as a catalyst. These techniques exploit differences in chemical properties for effective separation frontiersin.orgnih.gov.

Relevant chromatographic methods include:

High Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for separating non-volatile or thermally unstable compounds. Given Mercarbide's polymeric nature and stability, HPLC, with appropriate stationary and mobile phases, could be adapted for analyzing Mercarbide-related species or for quality control of its synthesis intermediates frontiersin.org.

Ion Exchange Chromatography: Mercarbide exhibits basic and anion exchange properties, with a polymeric matrix carrying a positive charge localized on mercury atoms and negative hydroxyl ions core.ac.uk. This characteristic suggests that ion exchange chromatography could be a viable method for separating Mercarbide from other charged species or for studying its ion exchange capacity.

Size Exclusion Chromatography (SEC): For polymeric compounds, SEC (also known as Gel Permeation Chromatography, GPC) can be used to determine molecular weight distribution, which would be relevant for understanding the polymeric nature of Mercarbide nih.gov.

Spectroscopic Quantification Methods for Mercarbide Concentration Determination

Direct spectroscopic quantification of Mercarbide's concentration can be complex due to its solid, often yellow, nature, which can interfere with direct spectrophotometric measurements core.ac.uk. However, spectroscopic methods, often coupled with other analytical approaches, are crucial for characterizing its properties and indirectly determining its concentration or activity.

Key spectroscopic techniques include:

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to characterize the vibrational modes of functional groups within a molecule. For Mercarbide, FTIR can identify the presence of hydroxyl groups and mercury-carbon bonds, providing structural information. It has also been applied to investigate surface basicity by observing vibrational perturbations upon adsorption of acid probe molecules cyberleninka.ru.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, 199Hg NMR): While 1H NMR might be limited given the substitution of hydrogen atoms by mercury in the core structure, 13C NMR could provide insights into the carbon environment. More specialized techniques like 199Hg NMR could directly probe the mercury centers, offering details on their chemical environment and coordination, thus aiding in structural elucidation and potentially quantification if a suitable internal standard is used researchgate.net.

UV-Visible Spectroscopy: While Mercarbide's inherent yellow color might complicate direct quantification, UV-Vis spectroscopy could be used to monitor reactions involving Mercarbide as a catalyst or to quantify specific chromophoric impurities or products.

Titration-based Spectroscopic Methods: Although not purely spectroscopic, methods like Hammett titration, which use indicator dyes (e.g., bromthymol blue, 2,4-dinitroaniline, 4-chloro-2-nitroaniline) whose color changes are monitored, have been successfully employed to determine the concentration of basic sites and exchange capacity in Mercarbide. These titrations provide quantitative data on the active sites of the catalyst core.ac.uk.

Table 1: Basicity and Exchange Capacity of Mercarbide by Titration Methods core.ac.uk

| Method/Indicator (pKa) | Basic Sites Concentration (meq/g) | Exchange Capacity (meq/g) |

| Hammett Titration (Bromthymol blue, 7.2) | 1.5 | - |

| Hammett Titration (2,4-Dinitroaniline, 15.0) | 1.5 | - |

| Hammett Titration (4-Chloro-2-nitroaniline, 17.2) | 0.8 | - |

| Titration with Sulfuric/Hydrochloric Acids | - | 1.35 – 1.37 |

| Theoretical Capacity (Tetramercurmethane) | - | 2.2 |

Microstructural Analysis Techniques for Mercarbide Materials

Mercarbide is known to possess a complex polymeric, layered structure, with both pillared and polymeric planes formed by trimercurated oxonic ions core.ac.uk. Microstructural analysis is essential for understanding its morphology, crystallinity, and the distribution of its components within materials, especially when used as a catalyst.

Key techniques for microstructural analysis include:

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology and topography of Mercarbide materials. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), it can reveal the elemental distribution and homogeneity across the sample mdpi.comtrojanworld.com.

Transmission Electron Microscopy (TEM): For higher resolution imaging of internal structures, including the layered and polymeric arrangements, TEM is invaluable. It requires very thin, electron-transparent samples and can provide detailed information on particle size, shape, and crystallinity trojanworld.comresearchgate.net.

X-ray Diffraction (XRD): XRD is crucial for determining the crystal structure, phase composition, and crystallinity of Mercarbide. It can identify different crystalline phases and provide information on the arrangement of atoms within the polymeric structure mdpi.comtrojanworld.comresearchgate.net.

Atomic Force Microscopy (AFM): AFM can provide high-resolution topographical maps of Mercarbide surfaces, allowing for the study of surface roughness, particle size, and the arrangement of layers at the nanoscale researchgate.net.

Electron Backscatter Diffraction (EBSD): Often integrated with SEM, EBSD provides information on crystallographic orientation and grain boundaries, which can be particularly useful for understanding the microstructure of Mercarbide if it forms crystalline domains trojanworld.com.

Future Research Directions and Unresolved Challenges in Mercarbide Chemistry

Development of Novel Mercarbide Synthetic Routes

The synthesis of complex organometallic clusters, particularly those involving heavy metals like mercury, often presents significant challenges related to control over stoichiometry, purity, and scalability. While mercarbide has been synthesized, the development of novel and efficient synthetic routes is crucial for advancing its study and potential applications. Current research in synthetic chemistry is increasingly focused on methodologies that offer improved yields, reduced reaction times, and enhanced sustainability, often termed "green chemistry" principles rsc.orgiiserpune.ac.inlsu.edu.

Future research in mercarbide synthesis could explore:

Template-directed synthesis: Utilizing molecular templates to guide the assembly of mercury and carbon precursors into the desired mercarbide structure, potentially leading to higher selectivity and yield.

Mechanochemical synthesis: Investigating solvent-free or minimal-solvent grinding techniques, which can offer environmental benefits and new reaction pathways for solid-state reactions rsc.org.

Flow chemistry approaches: Developing continuous flow processes for mercarbide synthesis, enabling better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods rsc.org.

Catalytic synthesis: Exploring the use of specific catalysts to facilitate the formation of mercarbide, potentially lowering energy barriers and improving reaction efficiency.

Such novel routes would not only provide access to mercarbide in a more controlled and efficient manner but could also lead to the discovery of new mercarbide derivatives with tailored properties.

Elucidation of Complex Reaction Pathways in Mercarbide Systems

Understanding the intricate reaction pathways involving mercarbide is a fundamental challenge. Given its complex structure, mercarbide may participate in various types of reactions, including ligand exchange, redox processes, and cluster rearrangements. The elucidation of these mechanisms is critical for predicting its reactivity and designing targeted chemical transformations. General challenges in deciphering complex reaction cascades often involve identifying transient intermediates and understanding the energetic landscape of the reaction chemrxiv.orgnih.govrsc.orgaps.orgchemrxiv.org.

Key areas for future research include:

In-situ spectroscopic techniques: Employing advanced spectroscopic methods (e.g., operando spectroscopy, real-time mass spectrometry) to monitor reactions involving mercarbide, allowing for the detection of short-lived intermediates and the tracking of reaction progress chemrxiv.org.

Computational chemistry: Utilizing high-level quantum chemical calculations, such as Density Functional Theory (DFT), to map potential energy surfaces, identify transition states, and predict reaction pathways nih.govrsc.orgaps.orgchemrxiv.org. This theoretical work would complement experimental findings, helping to build a comprehensive mechanistic picture.

Self-assembly processes: If mercarbide is capable of self-assembly or participating in the formation of larger structures, understanding the mechanisms governing these processes would be a significant research direction chemrxiv.org.

Exploration of New Catalytic Applications for Mercarbide

The mention of "Mercarbide Catalyst for Alcohol Ethoxylation" indicates its potential in catalysis cyberleninka.ru. Mercury compounds have historically been used in various catalytic processes, and the unique multi-mercury cluster nature of mercarbide could impart distinct catalytic properties. The discovery and development of new heterogeneous catalysts are areas of significant interest, with modern approaches often incorporating high-throughput experimentation and artificial intelligence/machine learning (AI/ML) to accelerate the process energy.govelsevier.comresearchgate.net.

Future research could focus on:

Systematic screening: Conducting high-throughput screening of mercarbide and its derivatives for various catalytic reactions, including C-H activation, oxidation, reduction, and polymerization.

Heterogeneous catalysis: Investigating the immobilization of mercarbide onto solid supports to develop stable and recyclable heterogeneous catalysts, which are often preferred in industrial applications due to ease of separation and reuse elsevier.comresearchgate.net.

Structure-activity relationships: Establishing clear correlations between the structural features of mercarbide (e.g., the number and arrangement of mercury atoms, presence of other ligands) and its catalytic activity and selectivity.

Green catalysis: Exploring mercarbide's potential in sustainable chemical processes, such as reactions in aqueous media or under mild conditions, aligning with principles of green chemistry.

Theoretical Validation of Mercarbide Structural Hypotheses

The precise structural characterization of complex organometallic compounds like mercarbide is paramount. While experimental techniques provide valuable data, theoretical calculations are essential for a deeper understanding of bonding, electronic structure, and stability, especially for compounds with unusual bonding motifs. Mercarbide clusters have been employed as "molecular rulers" in X-ray scattering interference experiments to measure distances, highlighting the importance of understanding their structural characteristics plos.org.

Future theoretical and computational research directions include:

Ab initio and DFT calculations: Performing advanced quantum mechanical calculations to accurately determine the ground-state geometry, electronic structure, and vibrational frequencies of mercarbide and its potential isomers.

Bonding analysis: Delving into the nature of the mercury-carbon and mercury-mercury bonds within the mercarbide cluster, potentially revealing unique bonding interactions.

Stability and reactivity predictions: Using computational methods to predict the thermodynamic stability and kinetic reactivity of mercarbide under various conditions, guiding experimental investigations.

Dynamic simulations: Employing molecular dynamics simulations to study the conformational flexibility and dynamic behavior of mercarbide, especially in solution or in the presence of other molecules plos.org.

Validation against experimental data: Continuously refining theoretical models by comparing computational predictions with high-resolution experimental data (e.g., X-ray diffraction, electron microscopy, advanced spectroscopy) to ensure their accuracy and predictive power researchgate.net.

Investigation of Mercarbide Interactions within Complex Chemical Environments

Understanding how mercarbide interacts within diverse chemical environments is crucial for assessing its behavior in real-world applications and potential environmental contexts. This includes its stability, reactivity, and transformation in the presence of other chemical species, solvents, or matrices. While general studies on interactions in complex environments exist core.ac.ukinl.govsfu-kras.rupuce.edu.ec, specific research on mercarbide in such contexts is limited.

Key areas for future investigation include:

Environmental fate and transport: Studying the degradation pathways of mercarbide in various environmental matrices (e.g., water, soil) and its potential for bioaccumulation or transformation into other mercury species.

Interactions with biomolecules: Exploring how mercarbide interacts with biological molecules such as proteins, nucleic acids, or lipids, which could be relevant for its historical use as a stain dtic.mil and any potential biomedical applications.

Material science applications: Investigating the incorporation of mercarbide into new materials, such as polymers or composites, and studying its stability and performance within these matrices. The mention of "mercarbide polymer" suggests some prior interest in this area core.ac.uk.

Surface chemistry: Examining the adsorption and reactivity of mercarbide on various surfaces, which is relevant for its use as a stain and for potential catalytic applications.

Redox behavior: Delving into the redox chemistry of mercarbide in different environments, considering the multiple oxidation states that mercury can adopt.

By addressing these future research directions and unresolved challenges, the scientific community can gain a more profound understanding of mercarbide, potentially unlocking new applications and contributing to the broader field of organometallic chemistry.

Q & A

Q. What are the foundational synthetic pathways for Mercarbide, and how can their efficiency be quantitatively compared?

Mercarbide synthesis typically involves high-temperature reactions between metal oxides and carbon sources. To compare efficiency, researchers should:

- Control variables : Maintain consistent pressure, temperature (±5°C), and precursor purity (≥99.9%) across trials .

- Metrics : Measure yield (gravimetric analysis), reaction time, and byproduct formation (GC-MS). Tabulate results as:

| Method | Yield (%) | Time (h) | Byproducts (ppm) |

|---|---|---|---|

| Carbothermal | 82 | 6 | 120 |

| Gas-phase | 75 | 4 | 450 |

- Validation : Use XRD for phase purity and BET for surface area analysis .

Q. Which spectroscopic techniques are most effective for characterizing Mercarbide’s structural stability under varying pH conditions?

- Raman Spectroscopy : Identifies bond vibrations sensitive to lattice distortions (e.g., shifts in C-Metal peaks at 600–800 cm⁻¹) .

- In Situ XRD : Monitors phase transitions in real-time during pH titration (0.1 M HCl/NaOH increments) .

- Statistical rigor : Replicate experiments ≥3 times; apply ANOVA to confirm significance of structural changes (p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in Mercarbide’s thermal conductivity reported across studies (e.g., 80–130 W/m·K)?

Methodological approach :

- Source audit : Classify data by measurement technique (e.g., laser flash vs. steady-state methods) and sample density (≥95% theoretical). Discrepancies often arise from porosity variations .

- Cross-validation : Combine experimental data (e.g., DSC for specific heat) with DFT simulations (VASP or Quantum ESPRESSO) to model phonon scattering mechanisms .

- Error mitigation : Calibrate instruments against NIST standards and report uncertainty intervals (e.g., 130 ± 7 W/m·K) .

Q. What experimental design principles optimize Mercarbide’s catalytic activity for CO₂ reduction while minimizing deactivation?

- DoE (Design of Experiment) : Use a fractional factorial matrix to test variables:

- Temperature (300–600°C)

- Pressure (1–10 bar)

- Co-catalyst loading (0.1–5 wt% Ni) .

- Activity metrics : Track turnover frequency (TOF) via online MS and post-reaction TEM to assess coking/poisoning .

- Longevity analysis : Perform accelerated aging tests (cyclic thermal shocks) and fit data to a Weibull degradation model .

Q. How should mixed-methods frameworks be applied to correlate Mercarbide’s electronic structure with observed electrochemical behavior?

- Quantitative : Conduct Mott-Schottky analysis for bandgap determination and CV scans (0.1–1.5 V vs. RHE) to identify redox peaks .

- Qualitative : Pair with XPS valence band spectra to explain anomalous charge transfer efficiencies .

- Integration : Use structural equation modeling (SEM) to quantify how dopant electronegativity (χ) mediates activity (R² > 0.85) .

Data Integrity & Reproducibility

Q. What protocols ensure reproducibility in Mercarbide synthesis when scaling from lab (10 g) to pilot (1 kg) batches?

- Documentation : Adhere to ISO 9001 guidelines, detailing milling time (ball mill, 200 rpm), sintering profiles (ramp rates ≤5°C/min), and ambient humidity control (<30% RH) .

- Batch testing : Randomly select 5% of samples for ICP-OES (trace metal analysis) and hardness testing (Vickers, 50 gf load) .

Q. What statistical models are robust for interpreting conflicting adsorption data (e.g., H₂O vs. CO₂ uptake on Mercarbide surfaces)?

- Multivariate regression : Isolate variables like surface hydroxyl groups (FTIR peak area at 3400 cm⁻¹) and defect density (PL intensity) .

- Machine learning : Train a Random Forest model on adsorption datasets (≥100 data points) to rank feature importance (e.g., pore size > dopant type) .

Ethical & Reporting Standards

Q. How can researchers ethically address discrepancies between computational predictions and experimental Mercarbide properties?

Q. What metadata standards are critical when sharing Mercarbide datasets in public repositories?

- Minimum requirements : Include synthesis conditions (CSV template), instrument calibration dates, and raw spectra (ASCII format) .

- FAIR compliance : Assign DOIs via Zenodo and use domain-specific ontologies (e.g., CHEMINF for chemical descriptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.